![molecular formula C18H17NO5 B12933826 [1-(furan-2-ylmethylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate CAS No. 841282-23-3](/img/structure/B12933826.png)
[1-(furan-2-ylmethylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((Furan-2-ylmethyl)amino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate is a complex organic compound that features a furan ring, a chromene moiety, and an amino acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Furan-2-ylmethyl)amino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of acetylcoumarin derivatives with 2-cyano-N-(furan-2-ylmethyl) acetamide in the presence of piperidine under reflux conditions . This reaction yields the corresponding pyrano[3,4-c]chromene derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Analyse Des Réactions Chimiques
Types of Reactions
1-((Furan-2-ylmethyl)amino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced chromene derivatives.
Substitution: Various substituted amino and chromene derivatives.
Applications De Recherche Scientifique
1-((Furan-2-ylmethyl)amino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mécanisme D'action
The exact mechanism of action for 1-((Furan-2-ylmethyl)amino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate is not well-documented. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The furan and chromene moieties may play a role in binding to biological targets, while the amino acid derivative may enhance solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Furan-2-yl)methyl 2-oxo-2H-chromene-3-carboxylate
- N-(furan-2-ylmethyl)-3-oxobenzo[f]chromene-2-carboxamide
Uniqueness
1-((Furan-2-ylmethyl)amino)-1-oxopropan-2-yl 2H-chromene-3-carboxylate is unique due to its combination of a furan ring, chromene moiety, and amino acid derivative. This unique structure provides a diverse range of chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
841282-23-3 |
|---|---|
Formule moléculaire |
C18H17NO5 |
Poids moléculaire |
327.3 g/mol |
Nom IUPAC |
[1-(furan-2-ylmethylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H17NO5/c1-12(17(20)19-10-15-6-4-8-22-15)24-18(21)14-9-13-5-2-3-7-16(13)23-11-14/h2-9,12H,10-11H2,1H3,(H,19,20) |
Clé InChI |
MCIPCXBCJGJUNB-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NCC1=CC=CO1)OC(=O)C2=CC3=CC=CC=C3OC2 |
Solubilité |
7.1 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


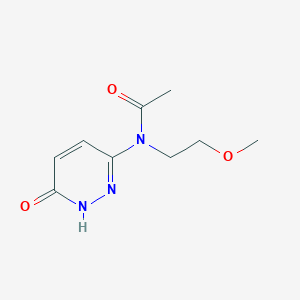
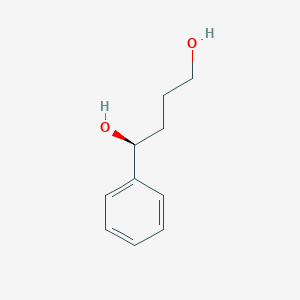
![[5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid](/img/structure/B12933751.png)
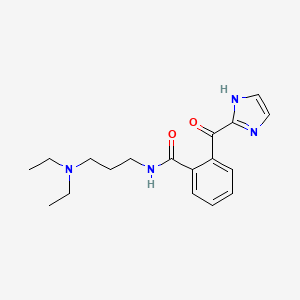
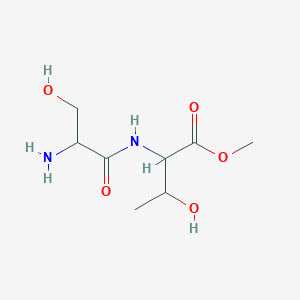
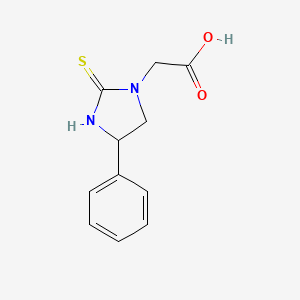
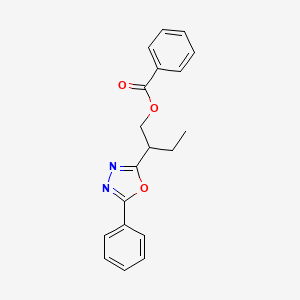
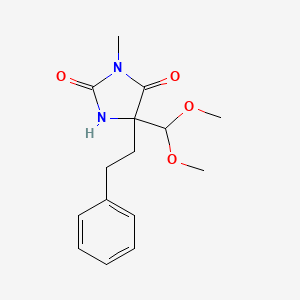


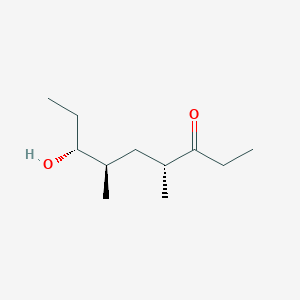

![N,N-Diethyl-4-(2H-[1,2,3]triazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B12933838.png)
![2-Bromo-1-[2-(octylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12933840.png)
